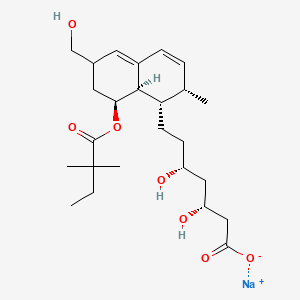

6'-Hydroxymethyl Simvastatin Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

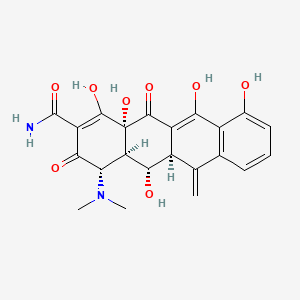

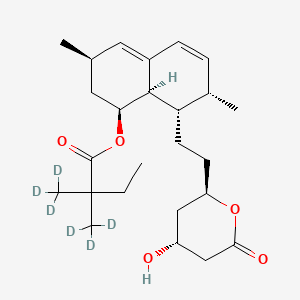

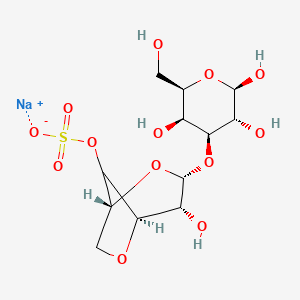

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is a metabolite of Simvastatin . It has a molecular weight of 474.56 and a molecular formula of C25H39NaO7 . It appears as a light brown solid .

Synthesis Analysis

Simvastatin is a semisynthetic derivative of the fungal polyketide lovastatin . A one-step, whole-cell biocatalytic process has been developed for the synthesis of simvastatin from monacolin J . This process achieved >99% conversion of monacolin J to simvastatin without the use of any chemical protection steps .Molecular Structure Analysis

The molecular structure of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is represented by the molecular formula C25H39NaO7 . The molecular weight of this compound is 474.56 .Chemical Reactions Analysis

The major active metabolites of simvastatin present in human plasma are simvastatin acid and its 6’-hydroxy, 6’-hydroxymethyl, and 6’-exomethylene derivatives . The peak plasma concentrations of both active and total inhibitors were attained within 1.3 to 2.4 hours post-dose .Physical And Chemical Properties Analysis

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is soluble in methanol . It is stored in a desiccated state at -20° C . The sodium content of this compound is 4.7% .Mechanism of Action

Simvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events . It inhibits the endogenous production of cholesterol in the liver . The major active metabolites of simvastatin are β-hydroxyacid metabolite and its 6’-hydroxy, 6’-hydroxymethyl, and 6’-exomethylene derivatives .

Safety and Hazards

The safety data sheet for simvastatin indicates that it is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

Future Directions

The discovery of the interaction between simvastatin and connexin 30.2/31.3 raises key questions about the functional significance of GJC3 transcripts in the vasculature and other tissues, and this connexin’s role in therapeutic and adverse effects of statins in a range of disease states . Further investigation of this interaction is important .

properties

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O7.Na/c1-5-25(3,4)24(31)32-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-18(27)12-19(28)13-22(29)30;/h6-7,10,15-16,18-21,23,26-28H,5,8-9,11-14H2,1-4H3,(H,29,30);/q;+1/p-1/t15-,16?,18+,19+,20-,21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAZZPBMZAGLFJ-KYBYJIBGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662019 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Hydroxymethyl Simvastatin Acid Sodium Salt | |

CAS RN |

134452-13-4 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.